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molecular formula C13H17N5O B8278483 (4-Amino-1H-benzoimidazol-2-yl)-(4-methyl-piperazin-1-yl)-methanone

(4-Amino-1H-benzoimidazol-2-yl)-(4-methyl-piperazin-1-yl)-methanone

Cat. No. B8278483
M. Wt: 259.31 g/mol
InChI Key: KVHNNAFIEYQJFP-UHFFFAOYSA-N
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Patent
US07504426B2

Procedure details

To a solution of (4-methyl-piperazin-1-yl)-(4-nitro-1H-benzoimidazol-2-yl)-methanone (640 mg, 2.21 mmol) in 1:1 THF/ethanol (10 mL, with a few drops of ethyl acetate) was added 10% palladium on carbon (640 mg). The reaction mixture was placed under 1 atm hydrogen for 72 h. The resulting mixture was filtered through diatomaceous earth, and the filtrate was concentrated under reduced pressure. The crude product was purified on silica gel (40 g; 0-10% methanol/CH2Cl2) to afford 519 mg (91%) of the title compound. MS (ESI): mass calculated for C13H17N5O, 259.31; m/z found, 260.3 [M+H]+. 1H NMR (400 MHz, CDCl3): 12.21-11.36 (s, 1H), 7.12 (t, J=7.8 Hz, 1H), 6.94-6.83 (m, 1H), 6.53 (d, J=7.8 Hz, 1H), 4.82-4.78 (m, 2H), 4.43-4.40 (m, 2H), 3.94-3.92 (m, 2H), 2.56-2.54 (m, 4H), 2.35 (s, 3H).
Quantity
640 mg
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
10 mL
Type
catalyst
Reaction Step One
Quantity
640 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[NH:14][C:13]3[CH:15]=[CH:16][CH:17]=[C:18]([N+:19]([O-])=O)[C:12]=3[N:11]=2)=[O:9])[CH2:4][CH2:3]1.[H][H]>C1COCC1.C(O)C.[Pd]>[NH2:19][C:18]1[C:12]2[N:11]=[C:10]([C:8]([N:5]3[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]3)=[O:9])[NH:14][C:13]=2[CH:15]=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
CN1CCN(CC1)C(=O)C1=NC2=C(N1)C=CC=C2[N+](=O)[O-]
Name
THF ethanol
Quantity
10 mL
Type
catalyst
Smiles
C1CCOC1.C(C)O
Name
Quantity
640 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel (40 g; 0-10% methanol/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2NC(=NC21)C(=O)N2CCN(CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 519 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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